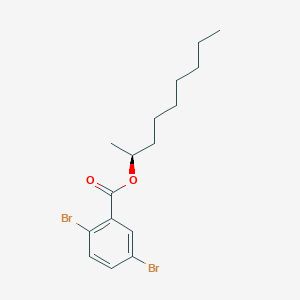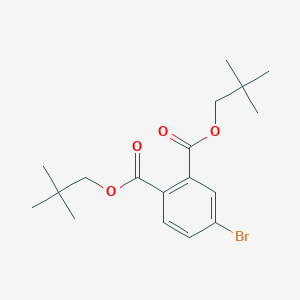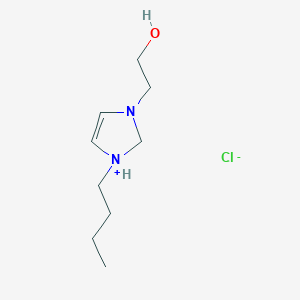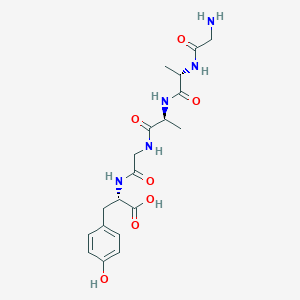
(2S)-Nonan-2-yl 2,5-dibromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-Nonan-2-yl 2,5-dibromobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a nonan-2-yl group attached to a 2,5-dibromobenzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-Nonan-2-yl 2,5-dibromobenzoate typically involves the esterification of 2,5-dibromobenzoic acid with (2S)-nonan-2-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-Nonan-2-yl 2,5-dibromobenzoate can undergo various chemical reactions, including:
Oxidation: The nonan-2-yl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The bromine atoms in the benzoate moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Nonan-2-one or nonanoic acid.
Reduction: Nonan-2-ol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2S)-Nonan-2-yl 2,5-dibromobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S)-Nonan-2-yl 2,5-dibromobenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 2,5-dibromobenzoic acid and (2S)-nonan-2-ol, which may interact with various enzymes and receptors in biological systems. The bromine atoms in the benzoate moiety can also participate in halogen bonding, influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nonan-2-yl benzoate: Lacks the bromine atoms, resulting in different reactivity and applications.
2,5-Dibromobenzoic acid: The parent acid of the ester, used in similar synthetic applications.
Nonan-2-yl 4-bromobenzoate: Contains only one bromine atom, leading to different chemical properties.
Uniqueness
(2S)-Nonan-2-yl 2,5-dibromobenzoate is unique due to the presence of two bromine atoms in the benzoate moiety, which enhances its reactivity and potential applications in various fields. The (2S)-configuration of the nonan-2-yl group also contributes to its distinct stereochemistry and biological activity.
Eigenschaften
CAS-Nummer |
518015-85-5 |
|---|---|
Molekularformel |
C16H22Br2O2 |
Molekulargewicht |
406.2 g/mol |
IUPAC-Name |
[(2S)-nonan-2-yl] 2,5-dibromobenzoate |
InChI |
InChI=1S/C16H22Br2O2/c1-3-4-5-6-7-8-12(2)20-16(19)14-11-13(17)9-10-15(14)18/h9-12H,3-8H2,1-2H3/t12-/m0/s1 |
InChI-Schlüssel |
VTZIKECAZSJZBZ-LBPRGKRZSA-N |
Isomerische SMILES |
CCCCCCC[C@H](C)OC(=O)C1=C(C=CC(=C1)Br)Br |
Kanonische SMILES |
CCCCCCCC(C)OC(=O)C1=C(C=CC(=C1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Dimethyl [(3S)-5-phenylpent-1-en-3-yl]propanedioate](/img/structure/B14235049.png)
![Benzene, 1-[(3,3-dimethyl-1-butynyl)sulfinyl]-4-methyl-](/img/structure/B14235051.png)
![1H-Pyrrolo[2,1-c][1,4]oxazin-1-one, 6-benzoyl-3,4-dihydro-](/img/structure/B14235058.png)
![5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-oxocyclobutyl)pyrimidine-2,4-dione](/img/structure/B14235060.png)
![N-[1-(4-methoxyanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide](/img/structure/B14235072.png)
![2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2,4-dimethyl-1,3-dioxolane](/img/structure/B14235079.png)



![Methanesulfonamide, N-[2-(1-cyclopenten-1-yl)phenyl]-](/img/structure/B14235116.png)
![6-({[(2S)-1-Hydroxy-4-(methylsulfanyl)butan-2-yl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14235122.png)
![[(4S)-2-Phenyl-1,3-dioxolan-4-yl]acetaldehyde](/img/structure/B14235132.png)
